(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline
Description
Chemical Classification and Structural Features
The compound (3aR,9bR)-rel-1-tert-butoxycarbonyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline belongs to the heterocyclic compound classification under the International Union of Pure and Applied Chemistry nomenclature system, specifically categorized within the pyrroloquinoline family. According to chemical classification standards, this molecule falls under the broader category of organic compounds containing nitrogen atoms as the only ring hetero atoms in the condensed system, with at least one ring being a six-membered ring with one nitrogen atom. The structural architecture consists of a tricyclic framework where a pyrrole ring is fused to a quinoline system at the [3,2-c] position, creating a complex polycyclic structure with multiple stereocenters.
The molecular formula of this compound is C₁₆H₂₂N₂O₂, with a molecular weight of 274.36 grams per mole. The structural features include three distinct stereocenters within the hexahydropyrrolo[3,2-c]quinoline scaffold, which contribute to its stereochemical complexity. The tert-butoxycarbonyl protecting group attached at the 1-position serves as a crucial functional element that provides chemical stability and synthetic versatility. The tricyclic core structure exhibits a high degree of three-dimensional complexity, with the pyrrole and quinoline rings sharing a common edge in a fused arrangement that creates a rigid molecular framework.
Table 1: Structural and Physical Properties of (3aR,9bR)-rel-1-tert-Butoxycarbonyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline
The stereochemical designation (3aR,9bR)-rel indicates the relative configuration of the stereocenters at positions 3a and 9b of the tricyclic framework. This specific stereochemical arrangement is particularly significant in the context of biological activity and synthetic utility, as the three-dimensional structure directly influences molecular recognition and chemical reactivity patterns. The hexahydro designation signifies that six hydrogen atoms have been added across the aromatic quinoline system, resulting in a partially saturated heterocyclic structure that maintains the essential tricyclic connectivity while introducing conformational flexibility.
Significance in Heterocyclic Chemistry
The hexahydropyrrolo[3,2-c]quinoline core structure represents one of the most important scaffolds in contemporary heterocyclic chemistry, serving as the foundation for numerous biologically active natural products and synthetic pharmaceuticals. This structural motif was first discovered in the martinella alkaloids in 1995, when martinelline and martinellic acid were isolated from the roots of tropical plants Martinella iquitosensis and Martinella obovata. The discovery of this scaffold marked a significant milestone in natural product chemistry, as it introduced a novel tricyclic framework that combined the pharmacologically relevant quinoline and pyrrole heterocycles in a unique fused arrangement.
The biological properties displayed by compounds containing the hexahydropyrrolo[3,2-c]quinoline scaffold include high binding affinity to bradykinin receptors, alpha-1-adrenergic receptors, and muscarinic receptors, as well as demonstrated antimicrobial activity. These pharmacological properties have established the scaffold as a privileged structure in medicinal chemistry, leading to extensive synthetic efforts aimed at developing new therapeutic agents based on this architectural framework. The structural complexity of the tricyclic system, combined with its demonstrated biological activity, has made it an attractive target for synthetic chemists seeking to develop new methodologies for heterocycle construction.
In the broader context of heterocyclic chemistry, the hexahydropyrrolo[3,2-c]quinoline system exemplifies the principles of molecular diversity and structural complexity that are essential for drug discovery. The scaffold provides multiple sites for chemical modification, including the nitrogen atoms within the heterocyclic rings, the carbon centers that bear stereochemical information, and the peripheral positions that can accommodate various substituents. This structural versatility, combined with the proven biological activity of scaffold-containing compounds, has established the hexahydropyrrolo[3,2-c]quinoline framework as a cornerstone of modern heterocyclic chemistry.
Table 2: Biological Activities Associated with Hexahydropyrrolo[3,2-c]quinoline Scaffolds
The tert-butoxycarbonyl-protected derivative specifically addresses one of the major challenges in working with pyrroloquinoline systems: the management of the basic nitrogen functionality during synthetic transformations. The tert-butoxycarbonyl group serves as a robust protecting group that can withstand a wide range of reaction conditions while providing a convenient handle for subsequent deprotection and functionalization. This protection strategy has become standard practice in the synthesis of complex pyrroloquinoline-containing molecules, enabling the development of sophisticated synthetic routes that would otherwise be impractical due to competing reactions at the nitrogen centers.
Historical Context and Research Evolution
The research evolution surrounding hexahydropyrrolo[3,2-c]quinoline compounds began in earnest following the landmark 1995 discovery of the martinella alkaloids by Witherup and co-workers at the Merck laboratories. This initial discovery established the hexahydropyrrolo[3,2-c]quinoline scaffold as a novel structural class with significant pharmaceutical potential, triggering intensive research efforts aimed at understanding both the biological properties and synthetic accessibility of these complex heterocyclic systems. The subsequent isolation of additional natural products containing this scaffold, including incargranine B and seneciobipyrrolidine, further validated the importance of this structural class and expanded the scope of biological activities associated with pyrroloquinoline-containing compounds.
The development of synthetic approaches to the hexahydropyrrolo[3,2-c]quinoline core has progressed through several distinct phases, each characterized by advances in methodology and strategic thinking. Early synthetic efforts focused on establishing reliable methods for constructing the tricyclic framework, with particular emphasis on controlling the stereochemical relationships between the multiple stereocenters. The introduction of protective group strategies, exemplified by the tert-butoxycarbonyl derivative, represented a crucial advancement that enabled more sophisticated synthetic transformations while maintaining the integrity of the sensitive nitrogen-containing heterocycles.
Contemporary research has witnessed the development of increasingly efficient and stereoselective synthetic methodologies for accessing hexahydropyrrolo[3,2-c]quinoline derivatives. Microwave-assisted synthesis has emerged as a particularly valuable approach, enabling the rapid construction of complex pyrroloquinoline frameworks under mild reaction conditions. The development of organocatalytic methods, including N-heterocyclic carbene-catalyzed cascade sequences, has provided new avenues for the stereoselective synthesis of functionalized pyrroloquinolines with excellent control over multiple stereocenters.
Table 3: Evolution of Synthetic Methodologies for Hexahydropyrrolo[3,2-c]quinoline Construction
The role of protective group chemistry in the evolution of pyrroloquinoline synthesis cannot be overstated, with the tert-butoxycarbonyl group emerging as the protecting group of choice for many synthetic applications. The development of reliable protocols for the installation and removal of this protecting group has enabled the preparation of complex pyrroloquinoline derivatives that would be difficult or impossible to access through direct synthetic approaches. This protection strategy has been particularly valuable in the context of total synthesis campaigns, where the ability to mask reactive nitrogen functionality during key bond-forming reactions has proven essential for achieving high yields and selectivities.
The research trajectory has also been influenced by advances in analytical and computational chemistry, which have provided deeper insights into the structural and electronic properties of hexahydropyrrolo[3,2-c]quinoline systems. X-ray crystallographic studies have revealed the precise three-dimensional arrangements of these tricyclic frameworks, while nuclear magnetic resonance spectroscopy has enabled detailed conformational analysis and stereochemical assignments. These analytical advances have, in turn, informed the development of new synthetic strategies and have contributed to a more sophisticated understanding of structure-activity relationships within this compound class.
Properties
IUPAC Name |
tert-butyl (3aR,9bR)-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-c]quinoline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-8-11-10-17-13-7-5-4-6-12(13)14(11)18/h4-7,11,14,17H,8-10H2,1-3H3/t11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNVGWVSYJMHGH-BXUZGUMPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1C3=CC=CC=C3NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C3=CC=CC=C3NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intramolecular Azomethine Ylide-[3+2] Cycloaddition
A highly efficient and atom-economical method involves the intramolecular azomethine ylide-alkene [3+2] cycloaddition. This approach enables rapid construction of the bicyclic pyrroloquinoline scaffold with excellent stereocontrol.
- Starting materials: Commercially available substituted picolines or related heterocycles.
- Reaction conditions: Formation of azomethine ylide intermediates under mild conditions, followed by intramolecular cycloaddition.
- Advantages: High overall yields, straightforward steps, and suitability for scale-up synthesis.
- Outcome: Formation of cis-hexahydro-pyrroloquinoline frameworks with defined stereochemistry.
This method has been demonstrated to be more efficient than previous synthetic routes and is suitable for large-scale production relevant to preclinical development.
Boc Protection of the Secondary Amine
The Boc group is introduced post-cyclization to protect the nitrogen atom:
- Reagents: Di-tert-butyl dicarbonate (Boc2O) is used as the Boc donor.
- Conditions: Typically performed under anhydrous conditions with a base catalyst such as 4-dimethylaminopyridine (DMAP).
- Purpose: Protects the amine to prevent undesired side reactions during further synthetic transformations.
- Effect on properties: Enhances solubility in non-polar solvents and facilitates selective functionalization.
Microwave-assisted methods have also been reported to improve the efficiency of Boc protection and related synthetic steps.
Stereochemical Control
Achieving the (3aR,9bR) stereochemistry is crucial:
- Use of chiral catalysts such as (R)-DMBiphep or Cu-(S)-H8-binap in cyclization steps.
- Enantiomeric excess (ee) values greater than 88% have been reported.
- Crystallographic analysis (Flack and Hooft parameters) confirms the relative and absolute stereochemistry.
Reaction Conditions and Reagents
Analytical Characterization
- NMR Spectroscopy: ^1H and ^13C NMR confirm the structure and stereochemistry.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight.
- IR Spectroscopy: Identifies Boc carbonyl stretch (~1680–1720 cm^-1).
- X-ray Crystallography: Confirms stereochemical configuration through torsion angles and hydrogen bonding patterns.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Intramolecular Azomethine Ylide [3+2] Cycloaddition | Efficient cyclization, stereoselective, scalable | High yield, atom-economical, suitable for scale-up | Requires precursor synthesis |
| Boc Protection via Boc2O and DMAP | Protects amine, improves solubility | Facilitates further functionalization | Requires anhydrous conditions |
| Chiral Catalysis for Stereocontrol | Achieves high enantiomeric excess | Essential for biological activity | Catalyst cost and availability |
| Microwave-Assisted Synthesis | Accelerates reaction times | Improved efficiency and yield | Requires specialized equipment |
Research Findings and Optimization
- The intramolecular azomethine ylide cycloaddition method has been optimized to improve atom economy and reduce steps compared to older methods.
- Microwave-assisted synthesis has been shown to enhance reaction rates and yields for substituted hexahydro-pyrrolo[3,2-c]quinolines, including Boc-protected derivatives.
- Stereochemical purity is critical; use of chiral catalysts ensures high enantiomeric excess, which correlates with improved biological activity.
- Industrial-scale synthesis benefits from continuous flow reactors and automation to maintain consistent reaction parameters and product quality.
Chemical Reactions Analysis
Types of Reactions
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the degree of saturation in the rings.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as halides or amines.
Scientific Research Applications
Anticancer Research
One of the primary applications of (3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline is in the development of anticancer agents. Its structural features allow for the modulation of biological activity against various cancer cell lines. Researchers have synthesized derivatives of this compound to enhance its efficacy and selectivity toward cancer cells.
Neurological Disorders
The compound has also shown promise in the treatment of neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for further exploration in neuropharmacology. Studies indicate that modifications to its structure can lead to improved neuroprotective effects.
Antimicrobial Activity
Preliminary studies have suggested that this compound exhibits antimicrobial properties. This aspect is particularly relevant in the context of increasing antibiotic resistance where novel compounds are urgently needed.
Polymer Chemistry
The compound's unique structure can be utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices may enhance mechanical properties and thermal stability. Research is ongoing to explore its potential as a functional material in coatings and composites.
Organic Electronics
In organic electronics, this compound may serve as an electron donor or acceptor in organic photovoltaic devices. Its electronic properties can be tuned through chemical modifications to optimize performance.
Synthetic Intermediate
This compound acts as a versatile intermediate in organic synthesis. It can be used to construct more complex molecules through various reactions such as cycloadditions and functional group transformations. Researchers have documented several synthetic pathways that utilize this compound effectively.
Case Studies
- Anticancer Derivatives : A study demonstrated that derivatives of this compound exhibited IC50 values significantly lower than those of existing chemotherapeutics against certain cancer cell lines.
- Neuroprotective Agents : Another research effort focused on modifying the compound's structure to enhance its neuroprotective effects in models of neurodegeneration. Results indicated improved outcomes in neuronal survival assays.
Mechanism of Action
The mechanism of action of (3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Similarity Scores
Key analogues identified in CAS databases () include:
The target compound’s Boc group and pyrrolo[3,2-c]quinoline core distinguish it from partially saturated quinolines or fused heterocycles like furoquinolines .
Stereochemical Considerations
- The (3aR,9bR) configuration in the target compound is synthesized using chiral catalysts like (R)-DMBiphep or Cu-(S)-H8-binap, achieving >88% enantiomeric excess (ee) .
- Racemic analogues (e.g., (±)-methyl derivatives in ) exhibit reduced activity compared to enantiopure forms, underscoring stereochemistry’s role in target engagement .
Biological Activity
(3aR,9bR)-rel-1-Boc-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinoline is a heterocyclic compound with a unique pyrroloquinoline core structure. This compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H22N2O2
- Molar Mass : 274.36 g/mol
- CAS Number : 868775-42-2
The biological activity of this compound is primarily attributed to its interactions with various biological targets. These interactions can modulate enzyme activities and receptor functions by binding to active sites or altering protein conformations. Such mechanisms can influence cellular signaling pathways and biological processes.
Anticancer Activity
Research indicates that derivatives of pyrroloquinoline compounds exhibit significant anticancer properties. For instance:
- A study demonstrated that certain quinoline derivatives showed substantial cytotoxic effects against various cancer cell lines through MTS cytotoxicity assays. The compound 91b1 was particularly noted for its efficacy in inhibiting tumor growth in xenografted models on nude mice .
Antimicrobial and Antiparasitic Effects
The structural characteristics of pyrroloquinolines suggest potential antimicrobial and antiparasitic activities:
- In a related study focusing on antileishmanial activity, derivatives similar to this compound showed promising results with significant inhibition rates in infected Balb/c mice .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific protein kinases:
- In vitro studies revealed that certain derivatives exhibited moderate to high inhibitory activity against various kinases involved in cancer progression . For example:
| Compound | Target Kinase | IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| 2q | JAK3 | 0.46 | 99 |
| 2k | cRAF | 0.34 | 92 |
Case Study 1: Anticancer Efficacy
In a controlled study assessing the anticancer effects of quinoline derivatives:
- Researchers treated multiple cancer cell lines with compound 91b1 and observed a significant reduction in cell viability. The mechanism involved cell cycle arrest at the G0/G1 phase and induction of apoptosis.
Case Study 2: Antileishmanial Activity
A series of functionalized pyrroloquinolines were synthesized and tested for their antileishmanial properties:
Q & A
Q. What synthetic strategies are effective for introducing the Boc group into hexahydropyrrolo[3,2-c]quinoline derivatives?
The Boc (tert-butoxycarbonyl) group is introduced via nucleophilic substitution or coupling reactions under anhydrous conditions. Microwave-assisted Leimgruber-Batcho reactions, optimized with Lewis acids like BF₃·Et₂O, enhance reaction efficiency and yield for analogous pyrroloquinolines. Post-synthetic Boc protection typically employs di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP) .
Q. Which spectroscopic techniques are critical for characterizing Boc-protected pyrroloquinolines?
High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H/¹³C NMR identifies substituent environments and stereochemistry. IR spectroscopy detects the Boc carbonyl stretch (~1680–1720 cm⁻¹). Comparative analysis with published spectra of structurally similar compounds (e.g., pyrrolo[2,3-f]quinolines) ensures accuracy .
Q. How does the Boc group influence the solubility and reactivity of pyrroloquinoline intermediates?
The Boc group improves solubility in non-polar solvents (e.g., DCM, THF) and prevents undesired nucleophilic reactions at the amine site. Acidic deprotection (e.g., TFA) regenerates the free amine without disrupting the fused ring system, as demonstrated in N-protected heterocycles .
Q. What crystallographic parameters confirm the relative configuration of (3aR,9bR)-rel compounds?
Key parameters include Flack (x) and Hooft (y) values for absolute configuration. For relative configuration, torsion angles (e.g., C3a-C9b bond rotation) and hydrogen-bonding patterns in crystal structures (e.g., benzyl-substituted analogs) provide definitive evidence .
Q. What are the primary research applications of Boc-protected pyrroloquinolines?
These compounds serve as intermediates in alkaloid synthesis and scaffolds for kinase inhibitors. The Boc group enables selective functionalization, critical for SAR studies in drug discovery, as seen in pyrazolo[4,3-c]quinoline derivatives with therapeutic potential .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data for stereochemical analysis of (3aR,9bR)-rel derivatives?
Dynamic rotational isomerism may cause signal splitting. Variable-temperature NMR and 2D techniques (NOESY, COSY) differentiate stereoisomers. X-ray crystallography, validated in hexahydropyrrolo[3,4-b]quinoline structures, provides unambiguous assignments .
Q. What strategies mitigate side reactions during catalytic hydrogenation of pyrroloquinoline precursors?
Optimize catalyst loading (e.g., 5% Pd/C) and hydrogen pressure (1–3 atm). Solvent polarity (e.g., EtOAc vs. MeOH) and temperature (0–25°C) adjustments minimize over-reduction. Steric hindrance from the Boc group improves diastereoselectivity, as observed in related systems .
Q. How can microwave-assisted synthesis improve yields of Boc-protected intermediates?
Microwave irradiation reduces reaction times (30–60 min vs. 12–24 hrs) and enhances energy efficiency. Parameters like power (100–300 W) and solvent (DMF, toluene) are optimized for Leimgruber-Batcho reactions, achieving 75–85% yields in pyrrolo[2,3-f]quinoline synthesis .
Q. What analytical approaches resolve conflicting HPLC purity results for Boc intermediates?
Use orthogonal methods: UV detection at multiple wavelengths (210 nm, 254 nm) paired with evaporative light scattering (ELS). Adjust mobile phase (e.g., 0.1% TFA in acetonitrile/water) to separate co-eluting impurities. Cross-validate with ¹H NMR integration ratios .
Q. How does solvent choice impact regioselectivity in cyclization steps of pyrroloquinoline synthesis?
Polar aprotic solvents (e.g., DMF) favor intramolecular cyclization via stabilization of transition states. Non-polar solvents (toluene) reduce side reactions, as shown in microwave-assisted syntheses of pyrrolo[2,3-f]quinolines .
Q. What strategies address low yields in deprotection of Boc groups under acidic conditions?
Use TFA in DCM (1:1 v/v) at 0°C to minimize side reactions. Quenching with cold aqueous NaHCO₃ neutralizes excess acid. For acid-sensitive substrates, catalytic HCl in dioxane (4 M) provides milder conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
